3-Chloro-4-morpholinoaniline falls under the category of substituted anilines, specifically aromatic amines. Its molecular formula is , and it is characterized by the presence of a morpholine group, which is a six-membered ring containing both nitrogen and oxygen atoms. The chlorine atom's presence enhances its reactivity, making it suitable for various synthetic applications.
The synthesis of 3-chloro-4-morpholinoaniline can be accomplished through several methods, primarily involving the hydrogenation of corresponding nitro compounds. A notable method includes the hydrogenation of 3-chloro-4-nitroaniline using a palladium catalyst under hydrogen atmosphere.
Synthesis Method:
The process yields high purity products (over 99%) with significant yields (up to 96%) without the use of organic solvents, making it suitable for large-scale production .
The molecular structure of 3-chloro-4-morpholinoaniline can be described as follows:
3-Chloro-4-morpholinoaniline can participate in various chemical reactions typical for aromatic amines:
These reactions are often conducted under controlled conditions to ensure high selectivity and yield .
The mechanism of action for compounds like 3-chloro-4-morpholinoaniline typically revolves around their interaction with biological targets, particularly in medicinal chemistry:
Quantitative structure-activity relationship studies often accompany these investigations to optimize efficacy .
The physical and chemical properties of 3-chloro-4-morpholinoaniline are crucial for its application:
3-Chloro-4-morpholinoaniline has diverse applications across various fields:
Research continues into optimizing its synthesis and expanding its applications in drug design and development .
Systematic Nomenclature and Molecular Architecture3-Chloro-4-morpholinoaniline (CAS RN: 55048-24-3) is a chlorinated aniline derivative characterized by a morpholine ring attached to the aromatic nucleus. According to IUPAC conventions, the compound is designated as 3-chloro-4-(morpholin-4-yl)aniline, reflecting the sequential positioning of the chlorine atom (position 3) and morpholine group (position 4) relative to the aniline functionality [2] [4]. The molecular formula is C₁₀H₁₃ClN₂O, corresponding to a molecular weight of 212.68 g/mol [2] [9]. The canonical SMILES notation C1COCCN1C2=C(C=C(C=C2)N)Cl precisely encodes the connectivity, featuring the morpholine's ethylene oxide chains (C1COCCN1) linked to a chlorinated aminobenzene ring [2] [5].
Table 1: Fundamental Chemical Identifiers of 3-Chloro-4-morpholinoaniline
| Property | Value | Source/Reference |
|---|---|---|
| CAS Registry Number | 55048-24-3 | [2] [4] |
| IUPAC Name | 3-chloro-4-(morpholin-4-yl)aniline | [4] |
| Molecular Formula | C₁₀H₁₃ClN₂O | [2] [9] |
| Molecular Weight | 212.68 g/mol | [2] [9] |
| Exact Mass | 212.07200 | [4] |
| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)N)Cl | [2] [5] |
| InChIKey | BBUAXVLPFRRBQR-UHFFFAOYSA-N | [5] |
| XLogP | 1.76 (Predicted) | [5] |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7